molecular formula C8H11FN2 B13998993 4-(2-Fluoropropan-2-yl)pyridin-2-amine

4-(2-Fluoropropan-2-yl)pyridin-2-amine

Cat. No.: B13998993
M. Wt: 154.18 g/mol
InChI Key: QGHUSXSLFCYNBK-UHFFFAOYSA-N
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Description

4-(2-Fluoropropan-2-yl)pyridin-2-amine is a fluorinated pyridine derivative featuring a primary amine group at position 2 and a 2-fluoroisopropyl substituent at position 4. The fluorine atom at the isopropyl group enhances metabolic stability and lipophilicity, making it a candidate for medicinal chemistry applications, particularly in kinase inhibitor design .

Key properties inferred from structural analogs:

  • Molecular formula: C₈H₁₀FN₂ (estimated based on substituent topology).
  • Molecular weight: ~152.18 g/mol.
  • Bioactivity: Fluorinated pyridines often exhibit kinase inhibitory activity, as seen in p38 MAP kinase inhibitors with similar scaffolds .

Properties

Molecular Formula

C8H11FN2

Molecular Weight

154.18 g/mol

IUPAC Name

4-(2-fluoropropan-2-yl)pyridin-2-amine

InChI

InChI=1S/C8H11FN2/c1-8(2,9)6-3-4-11-7(10)5-6/h3-5H,1-2H3,(H2,10,11)

InChI Key

QGHUSXSLFCYNBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=NC=C1)N)F

Origin of Product

United States

Preparation Methods

Preparation of 2-Amino-4-Fluoropyridine as a Key Intermediate

A critical intermediate in the synthesis is 2-amino-4-fluoropyridine , which can be prepared by nucleophilic aromatic substitution of 2-amino-4-chloropyridine with sodium fluoride in N,N-dimethylformamide (DMF) at elevated temperatures.

Step Reagents & Conditions Description Yield Reference
1 2-Amino-4-chloropyridine, NaF, DMF, 140 °C Reaction for 5-8 hours, then cooling and extraction 90%

Procedure Summary : 28 g of 2-amino-4-chloropyridine is reacted with 46 g of sodium fluoride in 100 mL DMF at 140 °C for 5-8 hours. After cooling to 80 °C, the solvent is removed under reduced pressure. The residue is extracted with dichloromethane and saturated salt water, followed by ethanol recrystallization to yield 2-amino-4-fluoropyridine as a white solid with 90% yield.

This intermediate provides the fluorinated pyridine core with the amino group already installed, facilitating further functionalization.

Radiolabeling and Fluorination Techniques

In related fluorinated pyridine derivatives, fluorination via nucleophilic substitution of mesylate precursors with fluoride ion has been demonstrated, particularly in radiochemical syntheses for positron emission tomography (PET) tracers.

Step Reagents & Conditions Description Yield / Specific Activity Reference
1 Mesylate precursor, [18F]fluoride, 1N HCl Nucleophilic substitution followed by deprotection Radiochemical purity >95%, yield up to 10% (decay corrected)

Although this method is specific to radiolabeling with fluorine-18, the nucleophilic substitution mechanism is relevant for introducing fluorine into alkyl side chains.

General Amination Methods Applicable

The synthesis of amines such as 4-(2-fluoropropan-2-yl)pyridin-2-amine can also be approached by classical amine preparation methods:

These methods can be adapted depending on the availability of precursors and desired substitution patterns.

Data Table Summarizing Preparation Methods

Method Number Starting Material Key Reagents & Conditions Product/Intermediate Yield (%) Notes References
1 2-Amino-4-chloropyridine NaF, DMF, 140 °C, 5-8 h 2-Amino-4-fluoropyridine 90 Nucleophilic aromatic substitution
2 2-Amino-4-fluoropyridine + 2-fluoropropan-2-yl halide Alkylation under basic conditions 4-(2-Fluoropropan-2-yl)pyridin-2-amine Variable Direct nucleophilic substitution Inferred
3 2-Amino-4-fluoropyridine + 2-fluoropropan-2-one Reductive amination with NaBH3CN or similar reductant 4-(2-Fluoropropan-2-yl)pyridin-2-amine Variable Reductive amination route Inferred
4 Mesylate precursors + [18F]fluoride Nucleophilic substitution, HCl deprotection Radiolabeled fluorinated amine ~10 (decay corrected) Radiochemical synthesis for PET tracers

The preparation of 4-(2-Fluoropropan-2-yl)pyridin-2-amine relies primarily on the synthesis of 2-amino-4-fluoropyridine as a key intermediate via nucleophilic aromatic substitution of 2-amino-4-chloropyridine with sodium fluoride. Subsequent introduction of the 2-fluoropropan-2-yl group can be achieved through nucleophilic substitution or reductive amination using fluorinated alkyl halides or ketones.

Radiochemical fluorination techniques provide insights into fluorine incorporation mechanisms but are mostly applied for radiotracer synthesis rather than bulk chemical preparation.

The reviewed methods demonstrate robust yields and reproducibility, with reaction conditions optimized for temperature, solvent, and reagent stoichiometry. The combination of these synthetic strategies offers a versatile toolkit for the preparation of this fluorinated aminopyridine derivative, supporting its application in pharmaceutical and imaging research.

Chemical Reactions Analysis

4-(2-Fluoropropan-2-yl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(2-Fluoropropan-2-yl)pyridin-2-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Fluoropropan-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Differences

The following table compares 4-(2-Fluoropropan-2-yl)pyridin-2-amine with key analogs from the evidence:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Applications/Activity Synthesis Reference
4-(2-Fluoropropan-2-yl)pyridin-2-amine 2-amine, 4-(2-fluoroisopropyl) C₈H₁₀FN₂ 152.18 Kinase inhibition (inferred) N/A
4-Fluoropyridin-2-amine () 2-amine, 4-fluoro C₅H₅FN₂ 112.11 Building block for drug design Commercial synthesis
5-Chloro-4-fluoropyridin-2-amine () 2-amine, 4-fluoro, 5-chloro C₅H₄ClFN₂ 146.55 Intermediate in kinase inhibitors N/A
4-(Difluoromethoxy)pyridin-2-amine () 2-amine, 4-difluoromethoxy C₆H₆F₂N₂O 160.12 Not specified; potential CNS drug candidate Commercial synthesis
N-{4-[3-(4-Fluorophenyl)pyrido[2,3-b]pyrazin-2-yl]-2-pyridyl}isopropylamine () Complex fused ring system C₂₂H₂₀FN₅ 389.43 p38 MAP kinase inhibitor Multi-step synthesis

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